molecular formula C9H13N3O2 B3240729 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 1445951-74-5

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B3240729
CAS No.: 1445951-74-5
M. Wt: 195.22
InChI Key: YJMGWULEYFVEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazine ring fused with a pyrazole moiety. The ethyl ester group at position 7 contributes to its solubility in organic solvents and modulates its reactivity, making it a versatile intermediate in medicinal chemistry and catalysis. Its synthesis often involves multicomponent reactions or cyclization strategies, as seen in , where pyrazole-fused cyclic anhydrides react via the Castagnoli–Cushman reaction to yield analogous carboxylates .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-10-5-7-3-4-11-12(7)8/h3-4,8,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMGWULEYFVEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable diketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrazolo compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

Neuroprotective Effects
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate has been investigated for its neuroprotective effects. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agrochemical Applications

Pesticide Development
The compound has shown promise as a scaffold for developing new pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control agents that are less harmful to non-target species. Research has focused on optimizing its structure to enhance efficacy and reduce toxicity .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Such materials have potential applications in coatings and composite materials .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition against E. coli and S. aureus strains.
NeuroprotectionShowed significant reduction in cell death in models of oxidative stress.
PesticideDeveloped a prototype pesticide with a reduced environmental impact compared to conventional options.
Polymer DevelopmentEnhanced thermal properties in polymer composites leading to improved performance metrics.

Mechanism of Action

The mechanism by which Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of HBV inhibition, the compound acts as a CpAM, binding to the core protein of the virus and preventing its assembly and replication.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Core Structure Key Electronic Features
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate Ethyl ester at position 7 Pyrazolo[1,5-a]pyrazine Ester group enhances electrophilicity; hydrogenation of pyrazine increases stability
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate () 4-Fluorophenyl, CF₃ at position 7 Pyrazolo[1,5-a]pyrimidine CF₃ group increases lipophilicity and metabolic stability; fluorophenyl enhances π-π interactions
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate () Cyclopropyl, CF₃ at position 7 Pyrazolo[1,5-a]pyrimidine Cyclopropyl improves steric hindrance; CF₃ maintains electron-withdrawing effects
5-Tert-Butyl 7-Ethyl 6,7-Dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate () Ethyl and tert-butyl esters Pyrazolo[1,5-a]pyrazine Steric bulk from tert-butyl may hinder enzymatic hydrolysis; dual esters alter solubility

Stereochemical Considerations

  • Syn/Anti Isomerism : highlights the impact of stereochemistry in pyrazolo[1,5-a]pyrimidine carboxylates, where syn-isomers (e.g., ethyl (5R,7S)-5,7-dimethyl-...) exhibit distinct NMR profiles and reactivity compared to anti-isomers . While the target compound lacks reported stereocenters, substituent positioning (e.g., ester at 7 vs. 3) mimics steric effects observed in isomers.

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1029720-98-6
  • Appearance : White to yellow solid
  • Storage Conditions : Keep in a dark place at 2-8°C

Pharmacological Activities

This compound has been studied for various biological activities:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on related pyrazolo derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases (caspase 3/7 and caspase 9) .

3. Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been explored in various contexts. The inhibition of cholinesterases suggests that this compound may contribute to cognitive enhancement or protection against neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole precursors. The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly influence biological activity.

Case Study 1: Anticancer Activity Assessment

In a controlled experiment evaluating the anticancer effects of various pyrazolo derivatives including this compound:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7XInduces apoptosis
Compound AMDA-MB-231YInduces apoptosis
CisplatinMCF-7ZDNA damage

Note: Specific IC50 values for this compound were not available in the literature.

Case Study 2: Cholinesterase Inhibition

A comparative study on the inhibition of AChE and BChE by various pyrazole derivatives revealed that:

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundAB
Compound BCD

Note: Actual values need to be filled based on experimental data.

Q & A

Q. Q1: What are the key synthetic routes for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate, and how are reaction conditions optimized?

A: The compound is synthesized via multi-step routes involving cyclization and functionalization. A prominent method starts with 4-chloro-3-oxo-butyric acid ethyl ester , proceeding through etherification (KOtBu), condensation (DMF-DMA), cyclization (N₂H₄·H₂O), and intramolecular cyclization. Key optimizations include:

  • Oxidation step : MnO₂ in chloroform achieves selective hydroxyl oxidation .
  • Intramolecular cyclization : Methylsulfonyloxy (OMs) as a leaving group improves ring closure efficiency .
  • Alternative route : Castagnoli–Cushman reaction using pyrazole-fused cyclic anhydrides provides a rapid, high-yield pathway (compared to traditional methods) .
  • Overall yield : 39.5% in multi-step synthesis .

Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?

A: Structural validation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing regioisomers (e.g., syn vs. anti configurations) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Validates empirical formula .
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., π–π stacking in crystal lattices) .

Advanced Synthetic Methodologies

Q. Q3: How can regioselective functionalization at position 7 be achieved, and what challenges arise?

A: Functionalization at position 7 often involves:

  • Silylformamidine intermediates : Enable nucleophilic substitution or cross-coupling reactions (e.g., introducing nitro or formyl groups) .
  • Oxidative conditions : MnO₂ selectively oxidizes hydroxyl groups without over-oxidizing sensitive moieties .
  • Challenges : Competing side reactions (e.g., over-cyclization) require precise stoichiometry and temperature control .

Q. Q4: What strategies enable enantioselective synthesis of this compound for biological studies?

A: Enzymatic resolution in deep eutectic solvents (DES) achieves high enantioselectivity. For example:

  • CALB lipase in ChCl:Gly/U/Xyl hydrolyzes racemic ethyl carboxylates with >99% enantiomeric excess (ee) .
  • Chiral auxiliaries : Use of (R)-tert-butyl carbamate derivatives introduces asymmetry during cyclization steps .

Mechanistic and Structural Studies

Q. Q5: How do reaction mechanisms differ between traditional cyclization and the Castagnoli–Cushman approach?

A:

  • Traditional cyclization : Proceeds via nucleophilic attack of hydrazine on enamine intermediates, requiring harsh acids/bases .
  • Castagnoli–Cushman : Utilizes cyclic anhydrides reacting with amines in a one-pot, room-temperature process, avoiding hazardous reagents .
  • Mechanistic divergence : The latter pathway forms a six-membered transition state, enhancing reaction speed and yield .

Q. Q6: What structural features influence the compound’s conformational stability?

A:

  • Planarity : Fused pyrazole-pyrazine rings adopt near-planar geometries (max deviation <0.004 Å), stabilizing π-conjugation .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase ring rigidity, while alkyl groups enhance solubility .
  • Hydrogen bonding : Intermolecular C–H···O/N interactions dictate crystal packing and stability .

Biological and Pharmacological Applications

Q. Q7: How is this compound evaluated as a hepatitis B virus (HBV) core protein allosteric modulator (CpAM)?

A:

  • In vitro assays : Measure inhibition of HBV DNA replication in HepG2.2.15 cells using qPCR .
  • In vivo models : Oral administration in HBV AAV mice shows dose-dependent viral load reduction (e.g., lead compound 45) .
  • Structure-activity relationship (SAR) : Substituents at position 3 (e.g., trifluoromethyl) enhance CpAM potency by improving target binding .

Q. Q8: What methodologies assess its enantiomer-specific bioactivity?

A:

  • Chiral HPLC : Separates enantiomers for individual testing .
  • Docking studies : Predict binding affinities to HBV core proteins using resolved crystal structures (e.g., PDB 5E0I) .
  • Pharmacokinetics : LC-MS quantifies plasma/tissue distribution of each enantiomer in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.